

Application Notes and Protocols for Labeling 10-Propoxydecanoic Acid

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Compound of Interest

Compound Name: 10-Propoxydecanoic acid

Cat. No.: B048082

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed techniques for the labeling of **10-Propoxydecanoic acid**, a myristate analog. The protocols described herein are foundational for a variety of research applications, including metabolic studies, cellular imaging, and drug delivery development. Three primary labeling strategies are covered: Fluorescent Labeling, Biotinylation, and Isotopic Labeling.

Fluorescent Labeling of 10-Propoxydecanoic Acid

Fluorescent labeling enables the visualization and tracking of **10-Propoxydecanoic acid** in cellular and biochemical assays. Two main approaches are presented: direct chemical conjugation of a fluorescent dye and metabolic labeling using a "clickable" analog.

Direct Chemical Conjugation using EDC/NHS Chemistry

This method involves the covalent attachment of an amine-containing fluorescent dye to the carboxylic acid moiety of **10-Propoxydecanoic acid** via carbodiimide chemistry.

Experimental Protocol:

Materials:

- **10-Propoxydecanoic acid**

- Amine-reactive fluorescent dye (e.g., Alexa Fluor™ 488 cadaverine, BODIPY™ FL cadaverine)
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
- N-Hydroxysuccinimide (NHS) or N-Hydroxysulfosuccinimide (Sulfo-NHS)
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
- Reaction Buffer: 0.1 M MES buffer, pH 4.7-6.0
- Quenching Solution: 1 M Tris-HCl, pH 8.0 or hydroxylamine
- Thin Layer Chromatography (TLC) supplies
- Silica gel for column chromatography

Procedure:

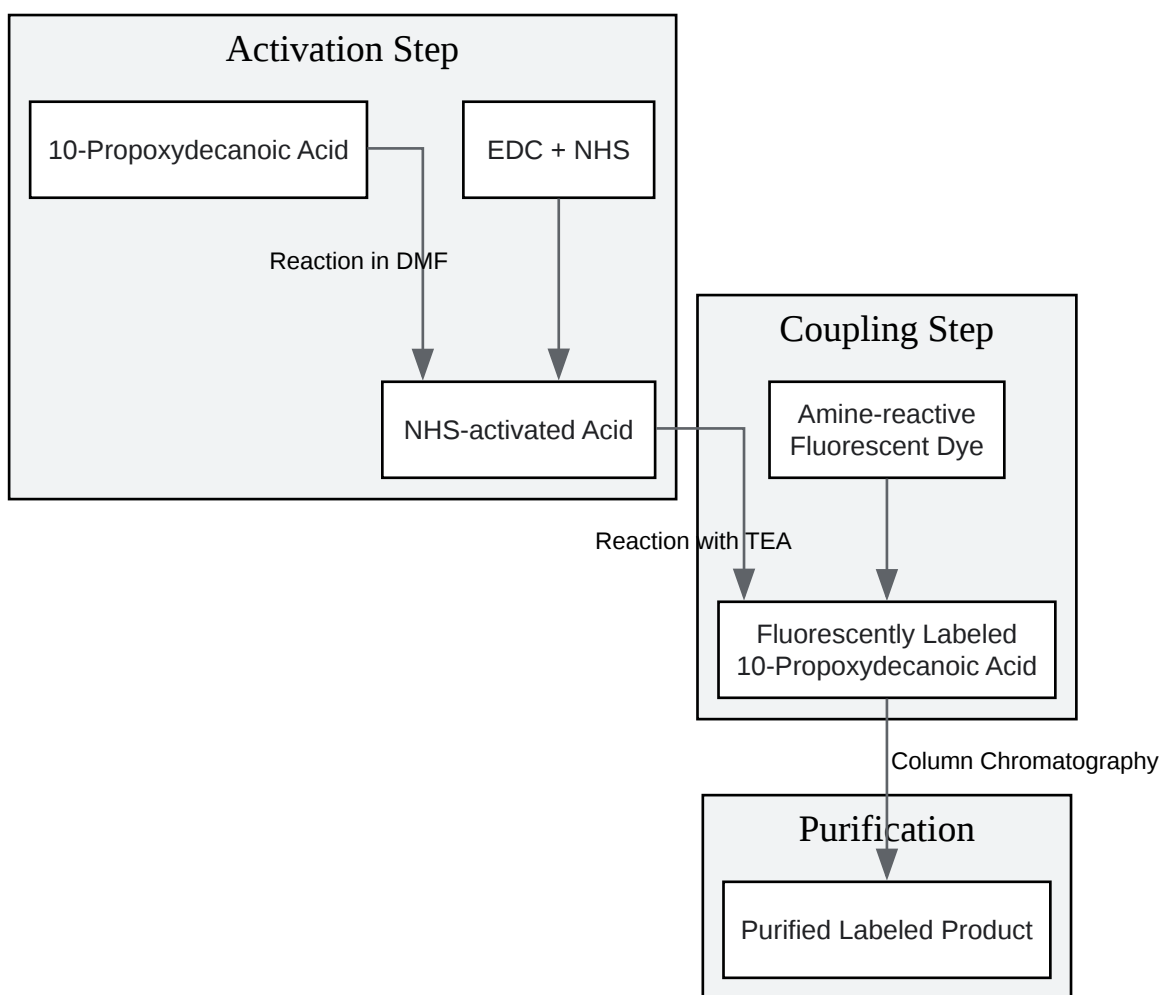
- Activation of **10-Propoxydecanoic Acid**:
 - Dissolve **10-Propoxydecanoic acid** (1 equivalent) in anhydrous DMF.
 - Add NHS (1.2 equivalents) and EDC (1.2 equivalents).
 - Stir the reaction mixture at room temperature for 1-2 hours to form the NHS ester. Monitor the activation by TLC.
- Coupling with Fluorescent Dye:
 - In a separate vial, dissolve the amine-reactive fluorescent dye (1.5 equivalents) in anhydrous DMF.
 - Add the dye solution to the activated **10-Propoxydecanoic acid** solution.
 - Add TEA (2 equivalents) to the reaction mixture to raise the pH and facilitate the coupling.

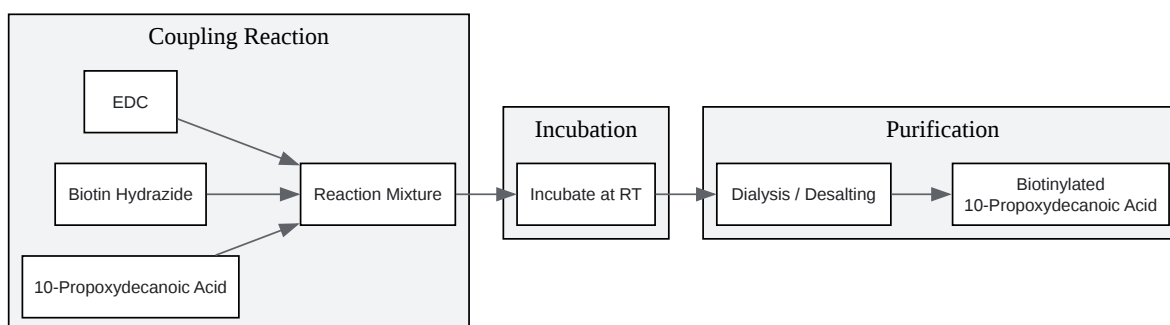
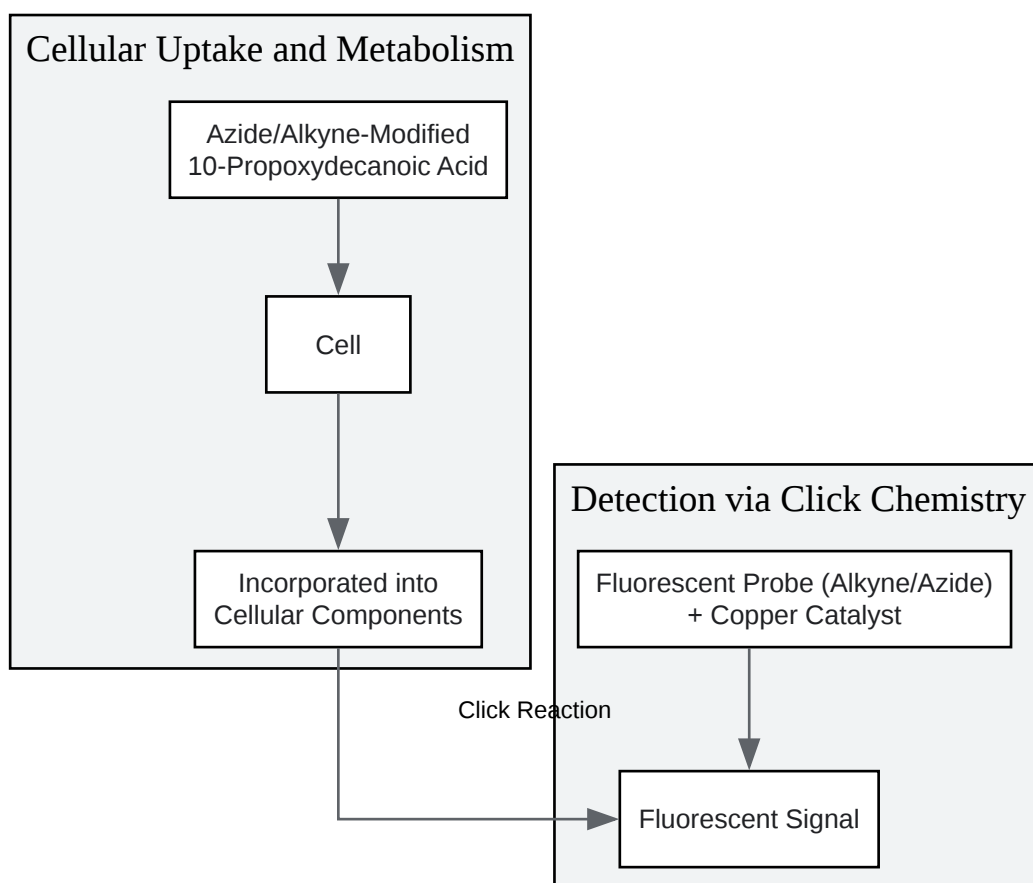
- Stir the reaction overnight at room temperature, protected from light.
- Quenching and Purification:
 - Quench the reaction by adding the quenching solution and stirring for 30 minutes.
 - Remove the solvent under reduced pressure.
 - Purify the fluorescently labeled **10-Propoxydecanoic acid** using silica gel column chromatography to remove unreacted dye and other byproducts.

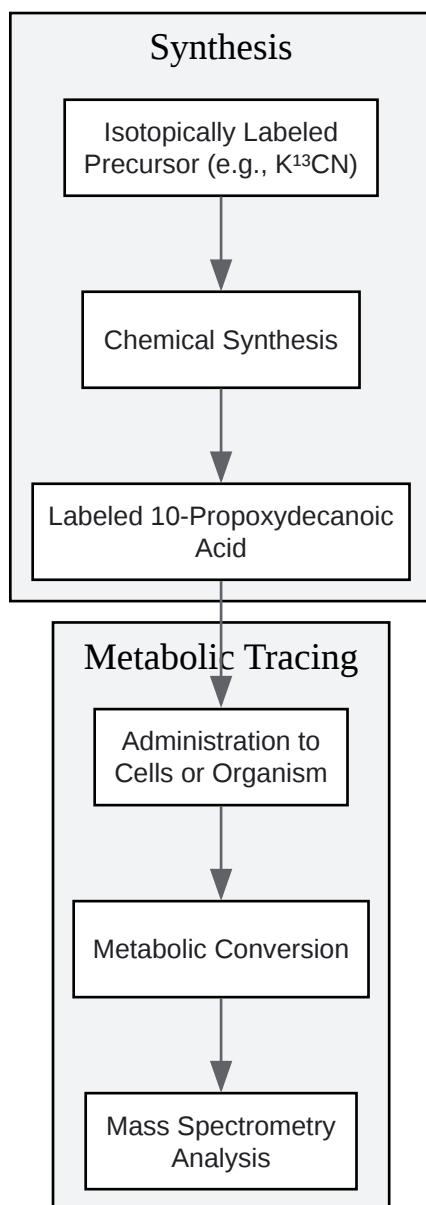
Quantitative Data Summary (Representative):

Parameter	Value
Molar Ratio (Acid:EDC:NHS)	1 : 1.2 : 1.2
Molar Ratio (Activated Acid:Dye)	1 : 1.5
Reaction Time	Activation: 1-2h, Coupling: 12-16h
Typical Yield	60-80% (post-purification)

Logical Workflow for Direct Chemical Conjugation:







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